1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole
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Overview
Description
1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the indazole and pyrrolidine moieties. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium t-butoxide for cyclization under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-methyl-3-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1H-indazole is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Indazole core : Known for diverse biological activities.
- Pyrrolidine ring : Often associated with pharmacological properties.
- Oxadiazole and thiophene moieties : These groups are linked to enhanced antimicrobial and anticancer activities.
Antibacterial Activity
Recent studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values compared to standard antibiotics like Oxytetracycline.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 7.8 | 15.6 |
Bacillus cereus | 7.8 | 15.6 |
Listeria monocytogenes | 7.8 | 15.6 |
Escherichia coli | 15.6 | 31.25 |
Pseudomonas aeruginosa | 15.6 | 31.25 |
Salmonella enterica enteritidis | 15.6 | 31.25 |
The compound demonstrated significantly higher antibacterial activity than Oxytetracycline, with MIC values being up to 16-fold lower against Gram-negative bacteria and 8-fold lower against Gram-positive bacteria compared to the control .
The mechanism by which this compound exerts its antibacterial effects is believed to involve:
- Inhibition of cell wall synthesis : Similar to penicillin derivatives.
- Disruption of bacterial membrane integrity : Leading to increased permeability and cell lysis.
- Interference with metabolic pathways : Targeting specific enzymes involved in bacterial metabolism.
Study on Antimicrobial Properties
A comprehensive study evaluated various derivatives of the compound against a range of bacterial strains using broth dilution and spread plate techniques. The results indicated that derivatives containing the thiophene and oxadiazole moieties exhibited superior antimicrobial properties compared to their counterparts lacking these groups .
Evaluation Against Resistant Strains
Another study focused on the compound's effectiveness against antibiotic-resistant strains of bacteria. The results showed that the compound retained significant activity against resistant strains, suggesting its potential as a lead candidate for developing new antibiotics .
Properties
IUPAC Name |
(1-methylindazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-23-14-6-3-2-5-13(14)16(21-23)19(25)24-9-8-12(11-24)17-20-18(26-22-17)15-7-4-10-27-15/h2-7,10,12H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAKFBRSCHNGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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